molecular formula C18H12BrN3O4 B11559990 2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11559990
M. Wt: 414.2 g/mol
InChI Key: OOISLXHETGWBQM-UFFVCSGVSA-N
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Description

2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a bromopyridine moiety, a formamido group, and a furan-2-carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through bromination of pyridine, followed by formylation to introduce the formamido group. The final step involves the coupling of the bromopyridine derivative with furan-2-carboxylate under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and formylation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromopyridine moiety.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound may be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to active sites on enzymes, inhibiting their activity. The formamido group may also play a role in stabilizing the compound’s interaction with its target. Pathways involved in its mechanism of action could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12BrN3O4

Molecular Weight

414.2 g/mol

IUPAC Name

[2-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C18H12BrN3O4/c19-14-8-13(9-20-11-14)17(23)22-21-10-12-4-1-2-5-15(12)26-18(24)16-6-3-7-25-16/h1-11H,(H,22,23)/b21-10+

InChI Key

OOISLXHETGWBQM-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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